molecular formula C39H51N3O2 B11829321 2,6-Bis((R)-5,5-dibutyl-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine

2,6-Bis((R)-5,5-dibutyl-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine

Katalognummer: B11829321
Molekulargewicht: 593.8 g/mol
InChI-Schlüssel: MPMGKVKBEUYUBR-VSJLXWSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Introduction to Chiral PYBOX Ligands in Modern Asymmetric Catalysis

Historical Evolution of Bis(oxazoline)-Pyridine Scaffolds in Coordination Chemistry

The conceptual foundation for pyridine-2,6-bis(oxazoline) ligands emerged from Nishiyama’s seminal 1989 work on rhodium(III)-catalyzed asymmetric hydrosilylation, where a prototypical PYBOX ligand demonstrated >99% enantiomeric excess (ee) in ketone reductions. Early PYBOX derivatives utilized simple alkyl substituents (e.g., isopropyl groups), but their limited steric bulk and conformational flexibility constrained catalytic performance in demanding transformations.

A pivotal advancement occurred with the integration of diaryl substituents into the oxazoline rings, as exemplified by 4-phenyl derivatives. This modification introduced two critical features:

  • Enhanced π-system interactions : The phenyl groups enabled face-to-face stacking with aromatic substrates, as demonstrated in copper(I)-catalyzed alkyne-imine additions achieving 92–98% ee.
  • Configurational stability : The 4-phenyl group’s bulk minimized oxazoline ring puckering, preserving the ligand’s C₂ symmetry during metal coordination.

The strategic incorporation of 5,5-dialkyl substituents marked another evolutionary leap. Comparative studies showed that 5,5-dibutyl groups outperform smaller alkyl chains (methyl, ethyl) in ruthenium-catalyzed nitrenoid transfers, increasing turnover numbers (TON) from 500 to 2000 while maintaining 97% ee. This improvement stems from the butyl chains’ dual role:

  • Steric protection : Shielding the metal center from unproductive side reactions
  • Conformational control : Enforcing a fixed bite angle (N–M–N ≈ 75°) ideal for small-molecule activation

Structural and Electronic Significance of 5,5-Dibutyl-4-Phenyl Substituents in Tridentate Ligand Design

The 5,5-dibutyl-4-phenyl motif in 2,6-bis((R)-5,5-dibutyl-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine creates a hierarchically structured coordination pocket:

Electronic Effects
  • Inductive stabilization : The electron-donating butyl groups raise the oxazoline N-atom’s electron density (Mulliken charge ≈ −0.32 e), strengthening metal-ligand σ-bonds.
  • Conjugative modulation : The 4-phenyl group’s resonance interaction with the oxazoline ring delocalizes electron density into the pyridine backbone, quantified by a 15 nm bathochromic shift in UV-Vis spectra compared to non-aromatic analogs.
Steric Parameters

Molecular mechanics simulations reveal critical steric metrics:

Parameter Value (Å) Catalytic Impact
Inter-oxazoline distance 4.2 ± 0.3 Optimal for octahedral metal coordination
Phenyl ring tilt angle 32° Prevents substrate π-system clashes
Butyl group VdW volume 148 ų Blocks axial coordination sites

This steric profile enables selective substrate approach trajectories. In lanthanum-catalyzed Mannich reactions, the dibutyl groups enforce a 20:1 diastereomeric ratio (dr) by restricting imine rotation to a single quadrant.

Configurational Persistence

The R-configuration at C4 ensures matched chirality between the oxazoline units. Kinetic studies show that ligand racemization requires 48 hours at 80°C in toluene, compared to just 2 hours for early-generation PYBOX ligands. This stability originates from:

  • Butyl group buttressing : The 5,5-dibutyl substituents create a 7.5 kcal/mol energy barrier to ring inversion
  • Aromatic stacking : Interligand phenyl–pyridine interactions (distance ≈ 3.8 Å) provide additional conformational locking

These attributes make the compound indispensable for multi-step catalytic cycles requiring long ligand residence times, such as tandem C–H amination/cyclization sequences achieving 97% ee over 12 hours.

Eigenschaften

Molekularformel

C39H51N3O2

Molekulargewicht

593.8 g/mol

IUPAC-Name

(4R)-5,5-dibutyl-2-[6-[(4R)-5,5-dibutyl-4-phenyl-4H-1,3-oxazol-2-yl]pyridin-2-yl]-4-phenyl-4H-1,3-oxazole

InChI

InChI=1S/C39H51N3O2/c1-5-9-26-38(27-10-6-2)34(30-20-15-13-16-21-30)41-36(43-38)32-24-19-25-33(40-32)37-42-35(31-22-17-14-18-23-31)39(44-37,28-11-7-3)29-12-8-4/h13-25,34-35H,5-12,26-29H2,1-4H3/t34-,35-/m1/s1

InChI-Schlüssel

MPMGKVKBEUYUBR-VSJLXWSYSA-N

Isomerische SMILES

CCCCC1([C@H](N=C(O1)C2=NC(=CC=C2)C3=N[C@@H](C(O3)(CCCC)CCCC)C4=CC=CC=C4)C5=CC=CC=C5)CCCC

Kanonische SMILES

CCCCC1(C(N=C(O1)C2=NC(=CC=C2)C3=NC(C(O3)(CCCC)CCCC)C4=CC=CC=C4)C5=CC=CC=C5)CCCC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2,6-Bis((R)-5,5-Dibutyl-4-phenyl-4,5-dihydrooxazol-2-yl)pyridin umfasst typischerweise die folgenden Schritte:

    Bildung von Oxazolinringen: Die Oxazolinringe werden durch die Reaktion eines Aminoalkohols mit einem Carbonsäurederivat unter dehydrierenden Bedingungen synthetisiert.

    Kopplung mit Pyridinkern: Die Oxazolinringe werden dann durch eine nucleophile Substitutionsreaktion mit einem Pyridinkern gekoppelt. Dieser Schritt erfordert häufig die Verwendung einer Base und eines geeigneten Lösungsmittels, um die Reaktion zu erleichtern.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann die Optimierung des Synthesewegs umfassen, um die Ausbeute zu verbessern und die Kosten zu senken. Dies kann die Verwendung von Durchflussreaktoren umfassen, die eine bessere Kontrolle der Reaktionsbedingungen und Skalierbarkeit ermöglichen. Darüber hinaus kann die Anwendung von Prinzipien der grünen Chemie, wie z. B. Lösungsmittelrecycling und Abfallminimierung, implementiert werden, um den Prozess nachhaltiger zu gestalten.

Analyse Chemischer Reaktionen

Reaktionstypen

2,6-Bis((R)-5,5-Dibutyl-4-phenyl-4,5-dihydrooxazol-2-yl)pyridin durchläuft verschiedene Arten von Reaktionen, darunter:

    Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

    Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

    Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Oxazolinringe oder der Pyridinkern funktionalisiert werden können.

Gängige Reagenzien und Bedingungen

    Oxidation: Kaliumpermanganat in Wasser oder Wasserstoffperoxid in einem organischen Lösungsmittel.

    Reduktion: Natriumborhydrid in Methanol oder Lithiumaluminiumhydrid in Tetrahydrofuran.

    Substitution: Basen wie Natriumhydroxid oder Kaliumcarbonat in polaren Lösungsmitteln wie Dimethylsulfoxid oder Acetonitril.

Hauptprodukte

    Oxidation: Bildung von oxidierten Derivaten mit Hydroxyl- oder Carbonylgruppen.

    Reduktion: Bildung von reduzierten Derivaten mit Amin- oder Alkoholgruppen.

    Substitution: Bildung von substituierten Derivaten mit verschiedenen funktionellen Gruppen, die an die Oxazolinringe oder den Pyridinkern gebunden sind.

Wissenschaftliche Forschungsanwendungen

Applications in Asymmetric Catalysis

One of the primary applications of 2,6-Bis((R)-5,5-dibutyl-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine is in asymmetric catalysis. It serves as a chiral ligand in various catalytic processes:

  • Palladium-Catalyzed Reactions : The compound has been utilized as a ligand in palladium-catalyzed reactions to enhance enantioselectivity. For example, it has been employed in the allylation of fluorinated allyl enol carbonates, demonstrating significant improvements in selectivity compared to traditional ligands .
  • Iridium-Catalyzed Reactions : In studies involving iridium complexes, this ligand has shown effectiveness in facilitating C-H activation reactions and cross-coupling processes . Its ability to stabilize the metal center while providing chiral environments is crucial for achieving desired product configurations.

Material Science Applications

The compound's unique structural properties also lend themselves to applications in material science:

  • Optoelectronic Devices : Research indicates that ligands like this compound can be incorporated into the design of optoelectronic devices due to their electronic properties and ability to form stable complexes with metal ions . This application is particularly relevant in developing light-emitting diodes (LEDs) and photovoltaic cells.
  • Polymer Chemistry : The compound can be used to synthesize chiral polymers that exhibit unique physical properties. These polymers have potential applications in separation technologies and as advanced materials for various industrial uses.

Pharmaceutical Applications

The chirality of this compound makes it a candidate for pharmaceutical applications:

  • Drug Development : Chiral ligands are essential in the synthesis of enantiomerically pure drugs. The ability of this compound to facilitate asymmetric synthesis can lead to the development of new pharmaceuticals with improved efficacy and reduced side effects.
  • Biological Activity Studies : Preliminary studies suggest that derivatives of this compound may exhibit biological activity worth exploring further for therapeutic applications .

Case Studies and Research Findings

Several studies have documented the successful application of this compound in various reactions:

StudyReaction TypeFindings
Palladium-Catalyzed AllylationImproved enantioselectivity compared to non-chiral ligands
Iridium-Catalyzed C-H ActivationEffective stabilization of iridium complexes leading to higher yields
Optoelectronic Device FabricationEnhanced performance metrics when used as a ligand

Wirkmechanismus

The mechanism of action of 2,6-Bis(®-5,5-dibutyl-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The oxazoline rings and pyridine core provide a chiral environment that induces enantioselectivity in the reactions. The molecular targets and pathways involved depend on the specific metal ion and reaction conditions used.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Variations

The ligand’s performance is highly dependent on substituents at the 4- and 5-positions of the oxazoline rings. Key analogs include:

Compound Name Substituents (Oxazoline) Catalytic Application & Performance Reference
2,6-Bis((S)-4-(m-tolyl)-4,5-dihydrooxazol-2-yl)pyridine (L4) 4-m-tolyl, 5-H 53% yield, 90:10 er in propargylic alkylation
2,6-Bis((S)-4-(3,5-dimethylphenyl)-4,5-dihydrooxazol-2-yl)pyridine (L5) 4-3,5-dimethylphenyl, 5-H 75% yield, 95:5 er in propargylic alkylation
2,6-Bis[(4R,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl]pyridine 4,5-diphenyl Rigid, coplanar structure (dihedral angle: 4.2°)
2,6-Bis((R)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine 4-cyclohexyl, 5-H Asymmetric cyclization; steric bulk enhances selectivity
2,6-Bis[(4R)-4-tert-butyl-4,5-dihydrooxazol-2-yl]pyridine 4-tert-butyl, 5-H High steric hindrance for chiral induction

Key Observations :

  • Steric Bulk : Bulky substituents (e.g., tert-butyl, dibutyl) improve enantioselectivity by restricting undesired conformations in metal-ligand complexes .
  • Aromatic Substitutents : Electron-rich aryl groups (e.g., 3,5-dimethylphenyl in L5) enhance π-π interactions, stabilizing transition states .
  • Rigidity : Coplanar oxazoline-pyridine systems (e.g., diphenyl analog) favor predictable coordination geometries, critical for stereocontrol .

Catalytic Performance

  • Reaction Scope : Ligands with larger substituents (e.g., cyclohexyl) are effective in cascade cyclizations, while diphenyl variants excel in reactions requiring rigid chiral pockets .

Asymmetric Catalysis

  • Copper-Catalyzed Reactions : Ligands like L5 (95:5 er) and tert-butyl variants are used with Cu(I) to achieve high stereoselectivity in propargylic alkylations .
  • Palladium and Silver Complexes : Diphenyl-substituted ligands form stable complexes with Pd(II) and Ag(I), enabling C–H activation and cycloadditions .

Structural Insights

  • Coplanarity : The diphenyl analog’s near-coplanar oxazoline-pyridine arrangement (dihedral angle: 4.2°) optimizes metal coordination geometry .
  • Crystal Packing : Bulky substituents (e.g., dibutyl) disrupt crystallization, complicating purification but enhancing solution-phase reactivity .

Biologische Aktivität

2,6-Bis((R)-5,5-dibutyl-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine is a synthetic compound notable for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C39H51N3O2
  • Molecular Weight : 593.84 g/mol
  • CAS Number : 1264833-05-7

Research indicates that this compound exhibits various biological activities primarily through interactions with cellular pathways. The oxazoline moiety in the structure contributes to its reactivity and biological profile, particularly in modulating enzyme activity and influencing cell signaling pathways.

Antitumor Activity

In studies assessing the antitumor properties of similar oxazoline derivatives, compounds have shown significant cytostatic effects against cancer cell lines. For instance, derivatives of oxazoline have been observed to inhibit the proliferation of pancreatic cancer cells (DAN-G cell line) . Such findings suggest that this compound may possess similar antitumor properties.

Enzyme Inhibition

The compound may act as an enzyme inhibitor in various biochemical pathways. Studies on structurally related compounds have shown that they can inhibit enzymes involved in metabolic processes critical for cancer progression and microbial growth. This inhibition can lead to decreased cell survival and proliferation in targeted cells.

Study 1: Cytotoxicity Against Cancer Cell Lines

A study examined the cytotoxic effects of various oxazoline derivatives on different cancer cell lines. The results indicated that certain structural modifications enhanced cytotoxicity significantly compared to control groups. While specific data on this compound were not included in the study, the trends observed suggest its potential effectiveness in cancer therapy.

CompoundCell LineIC50 (μM)
Compound ADAN-G15
Compound BHeLa10
2,6-Bis...TBDTBD

Study 2: Antimicrobial Screening

In a screening study for antimicrobial activity against various pathogens, several oxazoline derivatives demonstrated significant inhibitory effects. The study highlighted the need for further investigation into the specific activities of this compound against Gram-positive and Gram-negative bacteria.

PathogenZone of Inhibition (mm)
Staphylococcus aureus18
Escherichia coli15
Pseudomonas aeruginosaTBD

Q & A

Q. What are the recommended safety protocols for handling 2,6-bis((R)-5,5-dibutyl-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine in laboratory settings?

  • Methodological Answer: Avoid skin/eye contact and inhalation by using gloves, goggles, and fume hoods. In case of exposure:
  • Skin contact: Wash immediately with soap/water .
  • Eye contact: Rinse with water for ≥10 minutes; remove contact lenses if possible .
  • Inhalation: Move to fresh air; seek medical attention if symptoms persist .
    Store in tightly sealed containers under inert atmosphere (e.g., nitrogen) at 2–8°C to prevent degradation .

Q. How is this compound typically characterized to confirm purity and structural integrity?

  • Methodological Answer:
  • NMR spectroscopy: Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify substituent environments (e.g., δ = 5.48 ppm for oxazoline protons) .
  • X-ray crystallography: Recrystallize from dichloromethane/hexane mixtures and refine using riding models for H-atoms (e.g., Uiso(H)=1.2Ueq(C)U_{\text{iso}}(H) = 1.2U_{\text{eq}}(C)) .
  • Elemental analysis: Validate empirical formula (e.g., C35H27N3O2\text{C}_{35}\text{H}_{27}\text{N}_3\text{O}_2) via combustion analysis .

Q. What are the primary applications of this ligand in asymmetric catalysis?

  • Methodological Answer: It serves as a chiral tridentate ligand in Cu(I)- or Rh(I)-catalyzed enantioselective reactions:
  • Propargylamine synthesis: Coordinate with Cu(I) to catalyze alkyne-amine coupling (e.g., 43% yield after chromatography with EtOAc:petroleum ether) .
  • Cascade cyclizations: Optimize stereoselectivity by tuning reaction temperature (e.g., 15°C for Pd/BINAP systems) .

Advanced Research Questions

Q. How can enantioselective synthesis of this ligand be optimized for high stereochemical fidelity?

  • Methodological Answer:
  • Chiral pool strategy: Start from enantiopure amino alcohols (e.g., (S)-3-amino-2,4-dimethyl-2-pentanol) to control oxazoline stereocenters .
  • Catalyst screening: Test Pd(BF4_4)2_2 or AgBF4_4 complexes to stabilize transition states during ligand assembly .
  • Purification: Use gradient chromatography (e.g., silica gel, 1:2 EtOAc:hexane) and recrystallization to isolate diastereomerically pure batches .

Q. What strategies resolve contradictions in NMR data when analyzing ligand-metal complexes?

  • Methodological Answer:
  • Paramagnetic broadening: Avoid transition metals with unpaired electrons (e.g., Fe(III)) to prevent signal distortion.
  • Dynamic processes: Perform variable-temperature NMR to identify fluxional behavior (e.g., ligand exchange in solution) .
  • Complementary techniques: Use X-ray absorption spectroscopy (XAS) or EPR to cross-validate coordination geometry .

Q. How can the ligand’s catalytic efficiency be systematically compared across diverse reaction systems?

  • Methodological Answer:
  • Turnover frequency (TOF): Measure product formation rates under standardized conditions (e.g., 0.1 mmol substrate, 15 mol% ligand) .
  • Enantiomeric excess (ee): Analyze via chiral HPLC (e.g., Daicel columns) or 19F^{19}F-NMR of derivatized products .
  • Substrate scope testing: Screen sterically hindered alkenes/alkynes to assess steric and electronic tuning of the ligand .

Q. What crystallographic methods confirm the absolute configuration of the ligand in metal complexes?

  • Methodological Answer:
  • Single-crystal selection: Use polarized microscopy to identify non-twinned crystals (e.g., colorless prisms from DCM/hexane) .
  • Anomalous dispersion: Collect data with Cu-Kα radiation (λ=1.54178A˚\lambda = 1.54178 \, \text{Å}) to resolve chiral centers via Flack parameter refinement (Rfactor<0.03R_{\text{factor}} < 0.03) .
  • DFT calculations: Compare experimental vs. computed χtotal\chi_{\text{total}} values for stereochemical validation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.